N-(4-chloro-3-fluorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide
Description
Properties
IUPAC Name |
N-(4-chloro-3-fluorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN4O/c17-11-4-3-10(7-12(11)18)19-16(23)13-5-6-15-20-14(9-1-2-9)8-22(15)21-13/h3-9H,1-2H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZCAEOHNPCBLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NC4=CC(=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
N-(4-chloro-3-fluorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide has been investigated for its potential anticancer properties. Research indicates that this compound may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study:
A study published in Journal of Medicinal Chemistry explored the compound's effects on human breast cancer cell lines (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent .
Inhibition of Phosphodiesterases
The compound has shown promise as an inhibitor of phosphodiesterase enzymes, particularly phosphodiesterase 4A (PDE4A). PDE inhibitors are crucial in treating inflammatory diseases and conditions such as asthma and chronic obstructive pulmonary disease (COPD).
Data Table: PDE Inhibition Potency
| Compound Name | Target Enzyme | IC50 Value (µM) |
|---|---|---|
| This compound | PDE4A | 0.5 |
| Reference Compound | PDE4A | 0.3 |
The above data indicates that the compound exhibits competitive inhibition against PDE4A, making it a candidate for further development in treating inflammatory conditions .
Potential Antidepressant Effects
Research has also pointed towards the neuropharmacological properties of this compound. Its mechanism may involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
Case Study:
In animal models of depression, administration of the compound resulted in significant behavioral improvements in the forced swim test (FST), indicating potential antidepressant effects .
Toxicology and Safety Assessments
Understanding the safety profile of this compound is crucial for its development as a therapeutic agent. Toxicological studies have shown that at therapeutic doses, the compound exhibits a favorable safety profile with minimal adverse effects.
Safety Data Table: Toxicity Profiles
| Parameter | Value |
|---|---|
| LD50 (oral, rat) | >2000 mg/kg |
| Acute Toxicity | Low |
| Chronic Exposure Effects | Not observed |
These findings suggest that the compound could be developed further with a reasonable expectation of safety .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound belongs to a broader class of imidazo-fused heterocyclic carboxamides. Below is a systematic comparison with key analogs:
Core Structure Variations
Substituent-Driven Pharmacological Differences
Key Insight : The 4-chloro-3-fluorophenyl group in the target compound balances lipophilicity and electronic effects, whereas analogs with methyl groups (e.g., ) or 2-fluorophenyl substitutions (e.g., ) exhibit compromised pharmacokinetic profiles.
Research Findings and Clinical Relevance
- Target Compound : Predicted to resist CYP450-mediated metabolism due to cyclopropyl substitution, a feature absent in methyl-substituted analogs .
- Imidazo[1,2-a]pyridine Analogs : Demonstrated anti-proliferative activity in preclinical models but with higher toxicity risks due to off-target effects .
- Structural Isomers : Fluorine positional changes (e.g., 2-F vs. 3-F) significantly alter kinase inhibition profiles, as seen in kinase assay data .
Preparation Methods
Condensation-Based Cyclization
A widely adopted method involves the condensation of 3-amino-6-halopyridazine derivatives with α-bromoketones or cyclopropane-containing electrophiles. In the case of N-(4-chloro-3-fluorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide, the reaction proceeds via nucleophilic attack of the aminopyridazine nitrogen on a cyclopropane-substituted α-bromoketone, followed by intramolecular cyclization (Scheme 1).
Reaction Conditions :
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Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
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Base : Triethylamine (TEA) or sodium bicarbonate
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Temperature : 0°C to room temperature (20–25°C)
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Yield : 60–75% (crude), improving to 85–90% after purification.
Key challenges include regioselectivity in cyclization and side reactions from the electron-withdrawing chloro-fluoro substituents. Using sodium bicarbonate as a mild base minimizes hydrolysis of the carboxamide intermediate.
Multi-Step Synthesis Involving Carboxamide Functionalization
Stepwise Assembly of the Carboxamide Side Chain
The 6-carboxamide group is introduced via a two-step process:
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Esterification : Methyl 2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxylate is synthesized first using methyl chloroformate under basic conditions.
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Amidation : The methyl ester is reacted with 4-chloro-3-fluoroaniline in the presence of a coupling agent such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).
Optimization Data :
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Coupling Agent | HATU | 92% conversion |
| Solvent | DMF | 85% yield |
| Temperature | 0°C → RT | Minimizes racemization |
| Reaction Time | 12–16 h | Complete amide bond formation |
The use of HATU over EDCI (Ethyl Dimethylaminopropyl Carbodiimide) reduces side products from premature activation of the carboxylic acid.
Alternative Routes via Groebke–Blackburn–Bienaymé Three-Component Reaction (GBB-3CR)
The GBB-3CR offers a one-pot strategy to assemble imidazo[1,2-b]pyridazines by reacting 3-aminopyridazines, aldehydes, and isocyanides. For the target compound, this method enables simultaneous incorporation of the cyclopropyl and carboxamide groups (Scheme 2).
Reaction Protocol :
-
Catalyst : Sc(OTf)₃ (10 mol%)
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Solvent : Toluene
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Temperature : 80°C, 6–8 h
Advantages :
-
Reduced step count compared to stepwise synthesis.
-
Enhanced atom economy.
Limitations :
-
Requires strict control of moisture to prevent catalyst deactivation.
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Limited commercial availability of cyclopropane-containing isocyanides.
Industrial-Scale Production and Process Optimization
Continuous Flow Synthesis
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 12 h | 30 min |
| Yield | 75% | 88% |
| Purity | 90% | 95% |
Flow systems enhance heat transfer and mixing efficiency, critical for exothermic cyclopropanation reactions.
Analytical Validation and Quality Control
Structural Confirmation
Impurity Profiling
Common impurities include:
-
Des-cyclopropyl analog : ≤0.5% (controlled via excess cyclopropane reagent).
-
Hydrolysis byproducts : ≤0.3% (mitigated by anhydrous conditions).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Condensation | 85 | 95 | Moderate |
| Stepwise Amidation | 88 | 98 | High |
| GBB-3CR | 78 | 92 | Low |
The stepwise amidation route is preferred for industrial production due to its scalability and reproducibility, while GBB-3CR remains valuable for rapid analog synthesis .
Q & A
Basic: What synthetic methodologies are recommended for optimizing the yield of N-(4-chloro-3-fluorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide?
Methodological Answer:
Key steps include:
- Vilsmeier-Haack Reaction : For introducing formyl groups to the imidazo[1,2-a]pyridine core, as demonstrated in analogous compounds (e.g., phosphorus oxychloride/DMF at 0–10°C, followed by reflux in chloroform) .
- Cyclopropane Ring Introduction : Use cyclopropane-containing reagents (e.g., cyclopropylboronic acid) under Suzuki-Miyaura coupling conditions .
- Amide Coupling : Activate the carboxylic acid intermediate (e.g., with HATU or EDCI) and couple with 4-chloro-3-fluoroaniline under inert atmosphere .
- Purification : Employ flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) for ≥95% purity .
Basic: How should researchers validate the structural integrity of this compound?
Methodological Answer:
Use a combination of:
- NMR Spectroscopy : Confirm cyclopropyl protons (δ 0.8–1.2 ppm) and aromatic protons (δ 7.0–8.5 ppm) in H NMR; F NMR for fluorine environments .
- High-Resolution Mass Spectrometry (HRMS) : Match the molecular ion peak (e.g., [M+H]) with the calculated mass (CHClFNO, ~358.08 g/mol) .
- X-ray Crystallography : Resolve crystal structures to confirm bond angles and substituent orientations, as done for related imidazo[1,2-b]pyridazines .
Basic: What in vitro assays are suitable for initial biological screening?
Methodological Answer:
- Antimicrobial Activity : Broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), given structural similarity to imidazo-thiadiazoles with known activity .
- Kinase Inhibition : Screen against IRAK4 (interleukin-1 receptor-associated kinase 4) using ADP-Glo™ assays, as related derivatives target asthma pathways .
- Cytotoxicity : MTT assays on HEK-293 or HepG2 cells to assess preliminary safety (IC values) .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Core Modifications : Compare with imidazo[1,2-a]pyridines (replace pyridazine with pyridine) and triazolo[4,3-b]pyridazines (introduce triazole rings) to assess heterocycle impact .
- Substituent Analysis : Test analogs with electron-withdrawing (e.g., -CF) vs. electron-donating groups (e.g., -OCH) on the phenyl ring to modulate lipophilicity and target binding .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with IRAK4’s ATP-binding pocket) .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration) to minimize variability .
- Metabolic Stability Testing : Use liver microsomes (human/rat) to assess if conflicting in vitro/in vivo results stem from rapid clearance .
- Off-Target Profiling : Employ kinome-wide screens (e.g., KinomeScan) to identify unintended targets (e.g., FLT3 or JAK2) that may skew data .
Advanced: What in vivo models are appropriate for pharmacokinetic (PK) studies?
Methodological Answer:
- Rodent Models : Administer via intravenous (IV) and oral (PO) routes in Sprague-Dawley rats to calculate bioavailability (F%) and half-life (t) .
- Tissue Distribution : Use LC-MS/MS to quantify compound levels in brain, liver, and kidney tissues, assessing blood-brain barrier penetration .
- Metabolite Identification : Collect urine/bile samples and analyze via UPLC-QTOF-MS to detect phase I/II metabolites (e.g., glucuronidation of the carboxamide group) .
Advanced: How to employ computational modeling for mechanism-of-action studies?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate binding to IRAK4 (PDB: 4U6T) over 100 ns to evaluate stability of key interactions (e.g., π-π stacking with Phe) .
- Free Energy Perturbation (FEP) : Predict binding affinity changes for substituent modifications (e.g., replacing Cl with F on the phenyl ring) .
- QSAR Modeling : Train models using datasets of imidazo[1,2-b]pyridazines to correlate logP, polar surface area, and IC values .
Advanced: What strategies mitigate off-target effects in therapeutic applications?
Methodological Answer:
- Selective Functionalization : Introduce bulky substituents (e.g., tert-butyl) to sterically block non-target binding pockets .
- Prodrug Design : Mask the carboxamide as an ester to reduce interaction with non-target enzymes (e.g., esterase-sensitive prodrugs) .
- Combinatorial Therapy : Pair with known IRAK4 inhibitors (e.g., PF-06650833) to lower effective doses and minimize toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
